
N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound), and what class it falls into based on its functional groups .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It might involve multiple steps, each with specific reagents and catalysts .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used might include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and others. These properties can often be found in databases or determined experimentally .科学的研究の応用
Synthesis and Chemical Properties
Research has shown that derivatives of N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide have been synthesized through various chemical reactions. For instance, Mohamed M. Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which displayed good anti-inflammatory activities. This study showcases the compound's utility in developing anti-inflammatory agents through chemical synthesis techniques (Mohamed M. Abdulla et al., 2014).
Pharmacological Activities
The pharmacological potential of these compounds has been extensively explored, particularly their antiproliferative effects on cancer cells. For example, Hyangmi Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones as rigid analogs of the aminopyrazole amide scaffold, exhibiting potent antiproliferative activities against melanoma and hematopoietic cell lines. These compounds were identified as potent and selective inhibitors of Raf kinases, suggesting their applicability in cancer therapy (Hyangmi Kim et al., 2011).
Antimicrobial Screening
This compound derivatives have also been evaluated for their antimicrobial properties. N. Desai et al. (2013) investigated the synthesis and antimicrobial screening of a series of thiazole derivatives, revealing potential therapeutic intervention against bacterial and fungal infections. This highlights the compound's relevance in addressing microbial diseases (N. Desai et al., 2013).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and interaction of these compounds with biological targets have been studied through computational methods. A. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a pyrazole-thiazole phenol derivative, predicting its biological effect based on molecular docking results. Such studies provide insights into the mechanism of action and potential therapeutic applications of these compounds (A. Viji et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-16-7-4-12(18)10-14(16)17(22)20-13-5-2-11(3-6-13)15-8-9-19-21-15/h2-10H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUDCJAEINLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)
![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2839330.png)
![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)
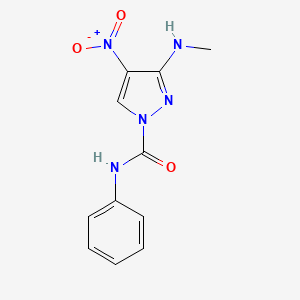
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
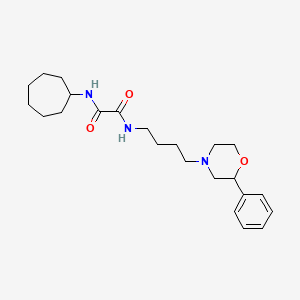
![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
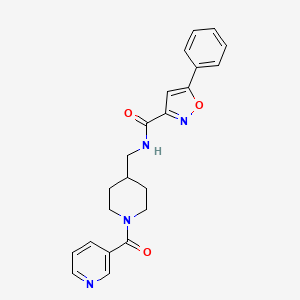
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
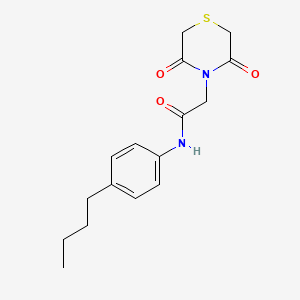
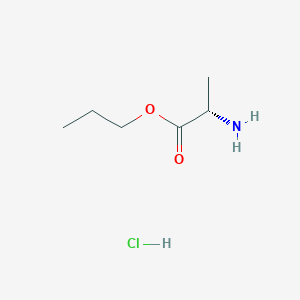
![N-[(5-chloro-2-thienyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)-L-phenylalaninamide](/img/structure/B2839348.png)